Cyclohexadeca-1,9-diyne
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Overview
Description
Cyclohexadeca-1,9-diyne is a cyclic alkyne with the molecular formula C₁₆H₂₆ This compound is characterized by the presence of two triple bonds located at the 1 and 9 positions of the cyclohexadecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexadeca-1,9-diyne can be synthesized through several methods, including:
Cycloalumination Reaction: This method involves the reaction of cyclic alkynes and alkadiynes with organoaluminum compounds, such as triethylaluminum (Et₃Al), in the presence of a zirconium catalyst (Cp₂ZrCl₂).
Ring-Closing Alkyne Metathesis: This method involves the use of a ruthenium-based catalyst to promote the ring-closing metathesis of linear diynes, resulting in the formation of the cyclic diyne structure.
Industrial Production Methods:
Chemical Reactions Analysis
Cyclohexadeca-1,9-diyne undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and other oxidizing agents.
Reduction: Pd/C, hydrogen gas (H₂).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Cyclohexadecane.
Substitution: Amino or thio-substituted this compound derivatives.
Scientific Research Applications
Cyclohexadeca-1,9-diyne has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of cyclohexadeca-1,9-diyne involves its ability to participate in various chemical reactions due to the presence of its triple bonds. These reactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can interact with molecular targets and pathways in biological systems. The compound’s reactivity is influenced by factors such as the nature of the substituents on the ring and the reaction conditions .
Comparison with Similar Compounds
Cyclohexadeca-1,9-diyne can be compared with other cyclic diynes, such as:
Cyclododeca-1,6-diyne: A smaller cyclic diyne with similar reactivity but different ring size and properties.
Cyclotetradeca-1,8-diyne: Another cyclic diyne with a larger ring size, which can affect its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific ring size and the position of its triple bonds, which confer distinct chemical properties and reactivity compared to other cyclic diynes. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1697-71-8 |
---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
cyclohexadeca-1,9-diyne |
InChI |
InChI=1S/C16H24/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-6,11-16H2 |
InChI Key |
GXUWHVULMVSCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC#CCCCCCCC#CCC1 |
Origin of Product |
United States |
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